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C.I. Pigment Yellow 1:1

Cat. No.: B1171987
CAS No.: 12240-03-8
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Description

Contextualization within Monoazo Pigment Chemistry

C.I. Pigment Yellow 1:1 is classified as a monoazo pigment. colourlex.commfa.org This classification stems from the presence of a single azo group (-N=N-) within its molecular structure. ontosight.ai Monoazo pigments are a major class of organic colorants, known for producing bright yellow to orange hues. wikipedia.orgresearchgate.net

The synthesis of Arylide Yellow pigments, including C.I. Pigment Yellow 1, typically involves an azo coupling reaction. wikipedia.org This process starts with the creation of a diazonium salt from an aromatic amine, such as a derivative of aniline (B41778). This salt is then reacted with a coupling component, commonly an acetoacetanilide (B1666496) derivative. wikipedia.org The resulting molecule undergoes tautomerization to form a more stable ketohydrazone structure, which contributes to the pigment's color and properties. quora.comwikipedia.org

From a chemical structure standpoint, C.I. Pigment Yellow 1 is α-(2-nitro-4-methylphenylazo)-acetoacetanilide. sdc.org.uk Its molecular formula is C17H16N4O4. nih.govdyestuffscn.com The specific arrangement of the nitro and methyl groups on the phenyl rings, along with the nature of the acetoanilide portion, dictates the final shade and performance characteristics of the pigment. wikipedia.org

Table 1: Chemical and Physical Properties of C.I. Pigment Yellow 1

Property Value
IUPAC Name 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide nih.gov
Molecular Formula C17H16N4O4 nih.govdyestuffscn.com
Molecular Weight 340.33 g/mol nih.gov
Appearance Yellow powder dyestuffscn.com
Melting Point 256°C dyestuffscn.com
Crystal System Monoclinic researchgate.net

Historical Trajectory of Research and Scientific Development

The journey of Arylide Yellow pigments began in the early 20th century. The first pigment in this group, designated as Pigment Yellow 1, was discovered in Germany in 1909 by Hermann Wagner. colourlex.com Commercial availability began around 1915 under the trade name Hansa Yellow, a name chosen to convey reliability and quality in a market that was, at the time, flooded with pigments of varying quality. matisse.com.aumfa.org

Initially developed for the printing ink industry, the potential of Hansa Yellows was quickly recognized by manufacturers of artists' paints. matisse.com.au A significant driver for their adoption was the need for a less toxic alternative to the heavy-metal-based cadmium yellows. wikipedia.orgcolourlex.com This led to wider use, particularly after 1950. colourlex.com

Early research into these pigments focused on their synthesis and basic properties. mfa.org A notable milestone in the structural understanding of these pigments was the first three-dimensional single-crystal X-ray structure analysis of a pigment, which was carried out on a derivative of C.I. Pigment Yellow 1 due to the low quality of its own single crystals. sdc.org.uk This pioneering work paved the way for a deeper understanding of the relationship between crystal structure and pigment performance.

Contemporary Research Landscape and Significance of the Compound

Modern research on C.I. Pigment Yellow 1 and related monoazo pigments continues to be an active area. A key focus is on understanding and improving the pigment's performance properties, such as lightfastness, heat stability, and resistance to solvents. specialchem.comspecialchem.com

One area of significant investigation is the study of the pigment's crystal structure and polymorphism. It is known that organic pigments can exist in different crystalline forms, or polymorphs, which can have a profound impact on their color and other technical properties. iucr.org Advanced techniques like X-ray powder diffraction (XRPD) combined with computational methods like Density Functional Theory (DFT) are being employed to solve the crystal structures of these complex organic molecules. iucr.orgiucr.org

Another important aspect of contemporary research is the study of the pigment's degradation processes. imeko.orgresearchgate.net Understanding how these pigments fade or change color upon exposure to light and other environmental factors is crucial for their application in long-lasting products, including artists' materials and automotive coatings. imeko.orgresearchgate.net Techniques like Raman spectroscopy are used to identify and characterize these pigments in various applications, including modern and contemporary art, aiding in conservation efforts. nih.gov

Furthermore, research is ongoing to optimize the synthesis process of these pigments. This includes exploring methods to control particle size and distribution, which are critical for achieving desired color strength and transparency. cn-pci.com The interaction of the pigment with different binders and solvents is also a subject of study, as this affects the final properties of the paint or coating. mdpi.com

The potential for some azo pigments to release carcinogenic aromatic amines under reductive cleavage is a health concern that has prompted further research and regulation. industrialchemicals.gov.au While many monoazo pigments are considered to have low toxicity, ongoing assessment ensures their safe use in various applications. mfa.org

Table 2: List of Chemical Compounds

Compound Name
This compound
Arylide Yellow
Hansa Yellow
Monoazo Pigment
Diazonium Salt
Aniline
Acetoacetanilide
Ketohydrazone
α-(2-nitro-4-methylphenylazo)-acetoacetanilide
Cadmium Yellow
Pigment Yellow 3
Pigment Yellow 139
Pigment Yellow 181
Pigment Yellow 155
Pigment Red 8
Pigment Red 112
Pigment Red 22
Pigment Red 17
Pigment Red 114
5-nitro-o-toluidine
2,4-toluenediamine
Naphthol AS
Benzimidazolone
Phthalocyanine Green 7
Bismuth Yellow
Cerulean Blue
Indian Yellow
Diarylide Yellow
Pigment Yellow 73
Pigment Yellow 83
Pigment Yellow 184
Pigment Yellow 151
Pigment Yellow 180
Pigment Yellow 12
Pigment Yellow 53
Titanium dioxide
Nickel (II)
Antimony (V)
2-amino-dimethyl terephthalate
1,4-diacetoacetyl p-phenylenediamine
4-amidogen-N-(4-formamyl) phenyl formamide
5-acetoacetamidobenzimidazolone
Anthranilic acid
Sodium nitrite (B80452)
Sodium acetate
Hydrochloric acid
2-nitro-4-chloro aniline
2-nitrotoluene
2-methoxy-4-nitroaniline
2-methoxyaniline
Phthalimide
Sodium hydroxide
3,3'-dichlorobenzidine
Nitrosyl sulfuric acid
Sulfamic acid
Urea
p-chloro-o-nitroaniline
acetoacet-o-chloroanilide
α-chloroacetic acid
2-ethylhexanoic acid
Basic lead carbonate
Zinc oxide
Quinophthalone
Butyl methacrylate
Glycidyl methacrylate
1,6-hexanediol diacrylate
Dimethylsulfoxide
N-methyl-2-pyrrolidone
N,N-dimethylformamide

Properties

CAS No.

12240-03-8

Molecular Formula

Ce2O12Si3-6

Origin of Product

United States

Synthetic Pathways and Methodologies for C.i. Pigment Yellow 1:1

Precursor Chemistry and Raw Material Innovations

The synthesis of C.I. Pigment Yellow 1 is fundamentally based on two key organic precursors: a diazo component and a coupling component.

Diazo Component: 4-methyl-2-nitroaniline (B134579) (also known as 2-nitro-p-toluidine).

Coupling Component: Acetoacetanilide (B1666496).

The molecular structures of these precursors are crucial as they dictate the final properties of the pigment. The nitro group on the diazo component and the acetoacetyl group on the coupling component are key chromophores that, when linked by an azo group (–N=N–), form the basis of the pigment's color.

Innovations in the production of these raw materials are increasingly driven by the principles of green and sustainable chemistry. marketresearchfuture.com For the coupling component, acetoacetanilide, manufacturers are developing novel synthesis techniques to improve efficiency and sustainability. marketresearchfuture.com These include the adoption of green chemistry principles and eco-friendly production methods to align with the chemical industry's growing commitment to environmental stewardship. marketresearchfuture.commarkwideresearch.com One approach involves the synthesis from ethyl acetoacetate (B1235776) and aniline (B41778) using catalysts like 4-dimethylamino pyridine (B92270) in solvents such as toluene. google.com

For the diazo component, 4-methyl-2-nitroaniline, synthetic methods include the nitration of N-(p-toluene)ethyl carbamate (B1207046) (derived from 4-methylaniline) using a nitroso-containing compound like tert-butyl nitrite (B80452) in the presence of a copper salt catalyst, followed by hydrolysis. patsnap.com Research into greener synthesis routes for nitroaromatics focuses on reducing hazardous waste and using less harsh reagents. tandfonline.comresearchgate.net

Table 1: Precursors for C.I. Pigment Yellow 1 Synthesis

RoleChemical NameIUPAC NameFormula
Diazo Component4-methyl-2-nitroaniline4-Methyl-2-nitrobenzenamineC₇H₈N₂O₂
Coupling ComponentAcetoacetanilide3-Oxo-N-phenylbutanamideC₁₀H₁₁NO₂

Reaction Mechanisms and Process Parameters in Industrial Synthesis

The industrial production of C.I. Pigment Yellow 1 follows a traditional two-stage process: diazotization followed by azo coupling. Current time information in Asia/Manila.

Diazotization and Coupling Reaction Optimization

Diazotization: The first stage involves the conversion of the primary aromatic amine, 4-methyl-2-nitroaniline, into a diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at low temperatures, generally between 0 and 5°C. The low temperature is critical to ensure the stability of the resulting diazonium salt, as these intermediates are known to be unstable and can decompose, particularly at higher temperatures. researchgate.net The reactive species is the nitrosonium cation (NO⁺), generated from nitrous acid (formed in situ from NaNO₂ and HCl), which attacks the nucleophilic amine. google.com

Azo Coupling: The second stage is the azo coupling, an electrophilic substitution reaction where the diazonium salt acts as the electrophile. It reacts with the coupling component, acetoacetanilide, which has an active methylene (B1212753) group, to form the final azo pigment. chemistryviews.org The optimization of this step is crucial for controlling the pigment's properties, such as particle size, crystal form, and coloristic characteristics. Key parameters that are carefully controlled in industrial settings include:

pH: The coupling reaction is highly pH-sensitive. For arylide yellows, the reaction is typically carried out in a weakly acidic or buffered medium. For similar pigments, pH values are often controlled in the range of 4.0 to 7.0 to facilitate the coupling reaction and optimize yield. google.com For instance, a patent for a similar pigment, C.I. Pigment Yellow 151, specifies a pH range of 5.5 to 6.5. patsnap.com

Temperature: While diazotization requires very low temperatures, the coupling reaction may be performed at slightly higher, but still controlled, temperatures. Temperatures can range from 5°C to 25°C, depending on the specific process and desired outcome. rsc.orggoogle.com

Reagent Addition: The rate of addition of the diazonium salt solution to the acetoacetanilide slurry is carefully controlled to maintain temperature and ensure uniform particle growth.

Table 2: Optimized Industrial Process Parameters for Arylide Yellow Synthesis

ParameterStageTypical Range/ConditionPurpose
TemperatureDiazotization0 - 5 °CStabilize diazonium salt, prevent decomposition.
TemperatureCoupling5 - 25 °CControl reaction rate and crystal growth. rsc.org
pHCoupling4.0 - 7.0Optimize coupling efficiency and yield. google.com
MediumDiazotizationAqueous Hydrochloric AcidGenerate nitrous acid and solubilize the amine salt.
MediumCouplingAqueous slurry, often with buffers (e.g., sodium acetate)Control pH and facilitate reaction. patsnap.comgoogle.com

Continuous-Flow Synthesis Approaches and Process Intensification

Modern pigment manufacturing is increasingly adopting process intensification (PI) strategies, such as continuous-flow synthesis, to enhance efficiency, safety, and product quality. acs.org While batch reactors are traditional, continuous-flow microreactors offer significant advantages for azo pigment synthesis. nih.gov

Key benefits of continuous-flow synthesis include:

Enhanced Safety: Diazonium salts are notoriously unstable and potentially explosive when isolated. nih.gov Continuous-flow reactors handle only small volumes of these hazardous intermediates at any given time, significantly reducing safety risks associated with accumulation. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, preventing local hotspots that can lead to byproduct formation and decomposition of the diazonium salt. researchgate.net

Better Product Quality: Superior control over reaction parameters like temperature, pH, and residence time leads to pigments with higher purity, smaller particle size, and a narrower particle size distribution. researchgate.net This can result in improved coloristic properties such as transparency and gloss. researchgate.net

Increased Efficiency: Continuous processes can significantly shorten reaction times and increase throughput compared to lengthy batch operations. acs.org

For example, the continuous-flow synthesis of the related C.I. Pigment Yellow 12 demonstrated a high yield (>98%) at a high flux (40 L/h), resulting in a product with higher transparency and tinting strength than the batch-produced equivalent. acs.org Similarly, a three-stream micromixing process for C.I. Pigment Yellow 14 allowed for precise pH control and increased product purity. researchgate.net These principles and technologies are directly applicable to the synthesis of C.I. Pigment Yellow 1.

Green Chemistry Principles in Pigment Synthesis

The pigment industry faces pressure to adopt more environmentally friendly practices, focusing on solvent management and waste reduction. markwideresearch.com

Solvent Selection and Reduction Strategies

Water is the primary solvent used in the conventional synthesis of C.I. Pigment Yellow 1. chemistryviews.org However, organic solvents may be used in post-synthesis treatment or purification steps to achieve desired crystalline properties. rsc.orgepo.org Arylide yellows are known to have relatively poor solvent resistance, which can lead to issues like bleeding or recrystallization in certain applications. e-bookshelf.de

Green chemistry initiatives aim to reduce or replace hazardous organic solvents. Key strategies include:

Solvent-Free Synthesis: Solid-state reactions, such as co-grinding solid diazonium salts with the coupling component, can produce azo pigments with quantitative yields without any solvent, thus eliminating liquid waste streams. nih.govresearchgate.net

Greener Solvents for Post-Treatment: When a solvent is necessary for purification or crystal modification, research focuses on replacing harsh solvents like dimethylformamide (DMF) google.com with more benign alternatives. Halogenated aromatic solvents have been explored for heat-treatment processes. epo.org

Advanced Characterization Techniques and Structural Elucidation

Electron Microscopy Techniques for Morphological and Particle Size Investigations

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. nih.gov The technique operates by scanning a sharp tip, attached to a flexible cantilever, across a sample's surface. beilstein-journals.org By recording the deflection of the cantilever as it interacts with the surface, a detailed three-dimensional (3D) and two-dimensional (2D) topographical map can be generated. nih.gov This allows for the precise measurement of surface features, roughness, and the morphology of nanoparticles.

In the context of pigment analysis, AFM provides invaluable insights into the physical properties of pigment particles, which are critical to their performance characteristics such as dispersibility, opacity, and color strength. The technique can be used to characterize the size and shape distribution of primary pigment particles and their agglomerates. Furthermore, AFM can reveal details about surface texture and the presence of any surface treatments or coatings on the pigment particles. researchgate.net For instance, studies on other materials have shown that AFM can clearly distinguish differences in surface smoothness and roughness following various processing steps. researchgate.net

While specific AFM studies focusing exclusively on C.I. Pigment Yellow 1:1 are not extensively detailed in publicly available literature, the application of AFM to similar organic and inorganic pigments demonstrates its utility. The data obtained from such analyses are crucial for quality control in pigment manufacturing and for research into developing pigments with enhanced properties. The quantitative data from AFM can be correlated with the pigment's bulk properties, providing a link between nanoscale structure and macroscopic performance.

Table 1: Information Obtainable from AFM Analysis of Pigments
ParameterDescriptionRelevance to Pigment Performance
Particle Size and Distribution Measurement of the dimensions of individual pigment particles.Affects color strength, opacity, and lightfastness.
Particle Morphology Characterization of the shape (e.g., spherical, acicular, nodular) of pigment particles.Influences packing density, dispersibility, and rheological properties of pigment formulations.
Surface Topography High-resolution 2D and 3D imaging of the pigment surface features. nih.govReveals surface texture, which impacts gloss and interactions with binder systems.
Surface Roughness Quantitative measurement of the fine-scale variations in surface height (e.g., Root Mean Square, RMS). researchgate.netAffects the dispersibility of the pigment and the final surface finish of coatings.
Aggregation/Agglomeration State Visualization of how primary particles group together.Crucial for understanding dispersion stability and preventing issues like flocculation.

Chromatographic and Separation Techniques for Purity Assessment and Byproduct Identification

Chromatographic techniques are indispensable for the chemical analysis of synthetic organic pigments like this compound. These methods are primarily used to assess the purity of the pigment, identify and quantify impurities, and detect byproducts from synthesis or degradation products. nih.gov Given that the purity of pigments can be as low as 70-90%, such analyses are critical for quality control and ensuring product consistency. mst.dk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds, making it ideal for azo pigments. In particular, reversed-phase (RP) HPLC is commonly employed for the separation and quantification of this compound and its related substances. sielc.comsielc.com The method separates components based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

Specific methods have been developed for the analysis of C.I. Pigment Yellow 1. sielc.com These methods can effectively separate the main pigment component from impurities, which may include unreacted starting materials, isomers, or byproducts formed during the azo coupling manufacturing process. sielc.comresearchgate.net The choice of mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer like phosphoric acid or formic acid, is optimized to achieve the best separation. sielc.comsielc.com Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, which can identify compounds by their characteristic absorption spectra. researchgate.netmdpi.com

Table 2: Example HPLC Conditions for the Analysis of C.I. Pigment Yellow 1 and Related Pigments
ParameterMethod 1 (for C.I. Pigment Yellow 1) sielc.comsielc.comMethod 2 (for General Pigment Analysis) researchgate.net
Stationary Phase (Column) Newcrom R1 (Reverse Phase)HPLC Column (4.6 x 150 mm) (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid. Formic acid can substitute phosphoric acid for MS-compatibility.Acetonitrile and water.
Detection UV-Vis or Mass Spectrometry (MS).UV-Vis at 220 nm.
Application Purity assessment and isolation of impurities in C.I. Pigment Yellow 1. sielc.comSeparation of various pigments (including PY1) and their potential degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. epa.govsamsung.com In the analysis of this compound, GC-MS is not used to analyze the pigment molecule itself due to its high molecular weight and non-volatile nature. Instead, it is employed to detect volatile byproducts, residual solvents from the manufacturing process, or volatile degradation products. epa.gov

Two common approaches for introducing volatile analytes from a solid pigment sample into the GC-MS system are Headspace (or Thermal Desorption) and Pyrolysis.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: This non-destructive technique analyzes the vapor phase in equilibrium with the pigment sample. It is ideal for identifying residual solvents (e.g., toluene, anilines used in synthesis) or volatile organic compounds (VOCs) that may be adsorbed to the pigment particles without altering the pigment's structure. mdpi.comnih.gov

Pyrolysis-GC/MS (Py-GC/MS): This is a powerful, albeit destructive, method used for the structural elucidation of complex, insoluble materials like organic pigments. frontier-lab.com The pigment is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic volatile fragments. researchgate.net These fragments are then separated by GC and identified by MS. The resulting pyrogram serves as a chemical fingerprint, allowing for the identification of the original pigment structure and the detection of non-volatile additives or impurities that also break down during the process. frontier-lab.comresearchgate.net

Table 3: GC-MS Techniques for Analyzing Volatiles Associated with Pigments
TechniquePrincipleAnalytes DetectedApplication for this compound
Headspace/Thermal Desorption GC-MS Analysis of volatile compounds in the gas phase above the sample.Residual solvents, trapped starting materials, low molecular weight degradation products.Quality control for volatile impurities.
Pyrolysis-GC/MS Thermal decomposition of the sample into smaller, stable volatile fragments for analysis. researchgate.netCharacteristic structural fragments of the pigment molecule and non-volatile additives.Structural confirmation, identification in complex mixtures (e.g., paint films), and analysis of binders/additives. frontier-lab.com

Degradation Mechanisms and Stability Research of C.i. Pigment Yellow 1:1

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of molecules by light, is a primary concern for colored pigments. The energy from light, particularly in the ultraviolet (UV) spectrum, can initiate chemical reactions that lead to a loss of color and integrity of the pigment.

The photostability of C.I. Pigment Yellow 1:1 is significantly influenced by the spectrum and intensity of the light it is exposed to. While specific kinetic data for this compound is not extensively available, studies on closely related arylamide yellow pigments, such as C.I. Pigment Yellow 1, provide valuable insights. Generally, these pigments exhibit good lightfastness, but their stability can be compromised under intense UV radiation. The violet and ultraviolet regions of the electromagnetic spectrum are most effective at causing degradation.

The particle size of the pigment can also affect its photostability; a decrease in particle size can lead to increased transparency and coloring intensity but may reduce light resistance. For instance, C.I. Pigment Yellow 1 has a lightfastness rating of 5 on a scale of 1 to 8 (where 8 is excellent), indicating good but not exceptional resistance to fading.

Table 1: Lightfastness Properties of a Related Arylamide Yellow Pigment (C.I. Pigment Yellow 1)

Property Value
Lightfastness (BWS) 5-6
Heat Resistance 140 °C
Water Resistance 5
Oil Resistance 5
Acid Resistance 4-5

Note: Data is for C.I. Pigment Yellow 1, a closely related monoazo arylamide pigment, and is indicative of the expected performance of this compound.

Environmental factors play a crucial role in the photolytic decomposition of azo pigments. The presence of oxygen and moisture can accelerate photodegradation. For other azo dyes, it has been shown that reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, generated in the presence of light, water, and a photocatalyst (like TiO2), can lead to the breakdown of the dye molecule. nih.gov

Studies on a similar monoazo pigment, Pigment Yellow 74, when exposed to simulated solar light in a solution, have shown that photochemical lysis occurs at several sites, including the hydrazone and amide groups. nih.gov This suggests that the photodegradation of this compound likely involves the cleavage of the azo bond (-N=N-) and other vulnerable chemical bonds within its structure, leading to the formation of smaller, colorless molecules.

Thermal Degradation Processes and Decomposition Kinetics

Chemical Degradation Reactions in Varied Matrices

The chemical environment in which a pigment is dispersed can significantly impact its stability. Reactions with components of the matrix, such as binders, solvents, and additives, can lead to degradation.

Arylide yellow pigments, as a class, are generally considered to have good stability in weak acids and bases. colourlex.com Data for C.I. Pigment Yellow 1 shows good resistance to both acids and alkalis, with ratings of 4-5 on a scale of 1 to 5. zeyachem.net This suggests that this compound is likely to be stable in aqueous environments under neutral to moderately acidic or alkaline conditions. Hydrolysis, the breakdown of a compound by reaction with water, is not considered a primary degradation pathway for these types of pigments under normal conditions due to their low water solubility.

Oxidative degradation can be a significant pathway for the breakdown of azo pigments. Strong oxidizing agents or advanced oxidation processes (AOPs) can lead to the cleavage of the chromophoric azo group, resulting in decolorization. Studies on the degradation of other yellow azo dyes by AOPs, such as the UV/H2O2 process, have shown that the generation of highly reactive hydroxyl radicals leads to the rapid breakdown of the dye molecule. rjpn.orgresearchgate.net

The proposed mechanism for the oxidative degradation of a similar azo dye, Disperse Yellow 3, by peroxidases involves the oxidation of the phenolic ring to form a carbonium ion at the carbon bearing the azo linkage. nih.gov This intermediate is then attacked by water, leading to the cleavage of the molecule and the eventual breakdown of the chromophore. nih.gov It is plausible that a similar oxidative mechanism could contribute to the degradation of this compound in the presence of strong oxidizing environments.

Stabilization Strategies and Anti-Degradation Research

The inherent vulnerability of the azo chromophore in this compound to photodegradation necessitates the implementation of stabilization strategies. Research in this area is broadly categorized into the incorporation of light stabilizers and antioxidants, modification of the pigment surface, and encapsulation of the pigment particles.

Surface Modification Techniques for Enhanced Stability

Altering the surface chemistry of this compound particles is another promising avenue to enhance their stability. Surface modification techniques aim to create a protective barrier on the pigment surface, which can improve its resistance to environmental factors and enhance its compatibility with the surrounding matrix.

One of the most explored methods is the application of inorganic or organic coatings. Inorganic coatings, such as silica (B1680970) (SiO2) or alumina (Al2O3), can be deposited onto the pigment surface through processes like sol-gel synthesis. These inorganic layers can act as physical barriers to UV radiation and moisture, thereby improving the lightfastness and weather resistance of the pigment.

Organic surface treatments involve the adsorption or grafting of polymeric materials onto the pigment particles. These polymer coatings can serve multiple functions, including UV screening, improving dispersion in the host medium, and preventing pigment agglomeration, which can indirectly contribute to enhanced stability.

While specific studies detailing the surface modification of this compound are not abundant, research on other organic pigments provides a strong indication of the potential benefits. For example, the treatment of yellow pigments with coupling agents has been shown to affect particle size and stability.

Modification TechniqueCoating MaterialMechanism of ProtectionPotential Benefits for this compound
Inorganic Coating (Sol-Gel) Silica (SiO2), Alumina (Al2O3), Titania (TiO2)Physical barrier to UV radiation and moisture; scattering of UV light.Improved lightfastness, weather resistance, and thermal stability.
Organic Coating (Polymer Grafting) Acrylates, PolyurethanesUV absorption by the polymer; improved dispersion and compatibility with the matrix.Enhanced durability, reduced photo-fading, and better overall performance in formulations.
Use of Coupling Agents Silanes, TitanatesImproved adhesion between the pigment and the polymer matrix; enhanced dispersion.Better stress transfer and reduced degradation at the pigment-matrix interface.

Table 2: Surface Modification Techniques for Pigment Stabilization

Encapsulation Technologies for Pigment Protection

Encapsulation involves entrapping the pigment particles within a protective shell or matrix, effectively isolating them from the external environment. This approach offers a robust method for enhancing the stability of this compound against photodegradation, thermal stress, and chemical attack.

Various encapsulation techniques have been investigated for organic pigments, including:

Microencapsulation: This involves creating micro-sized capsules (typically 1-1000 µm) around the pigment particles. Common methods include spray drying, coacervation, and interfacial polymerization. The shell material can be selected from a wide range of natural and synthetic polymers.

Nanoencapsulation: Similar to microencapsulation but on a nanometer scale, this technique can offer advantages such as higher surface area to volume ratio and better transparency in the final application. Miniemulsion polymerization is a frequently employed method for the nanoencapsulation of pigments.

Research has demonstrated the effectiveness of encapsulation for improving the stability of various organic pigments. A study on the encapsulation of C.I. Pigment Yellow 12, a diarylide yellow pigment with a related chromophore, using a styrene-butyl acrylate (B77674) resin via mini-emulsion polymerization, showed a clear core-shell structure. The encapsulated pigment exhibited significantly improved UV-resistance and color stability compared to the original pigment. ncsu.edumtak.hu Furthermore, a patent application has listed C.I. Pigment Yellow 1 among a range of azo pigments that can be encapsulated through a two-step polymerization process to enhance their durability. tul.cz

Encapsulation MethodShell MaterialKey AdvantagesImpact on this compound Stability
Microencapsulation (e.g., Spray Drying, Coacervation) Gelatin, Acacia gum, Synthetic polymersScalable process, good control over capsule size.Enhanced protection from UV radiation, moisture, and chemical attack; controlled release properties.
Nanoencapsulation (e.g., Miniemulsion Polymerization) Styrene-acrylate copolymers, PolyurethanesFormation of a uniform and thin protective shell; improved dispersion and transparency.Superior UV shielding, improved lightfastness, and better integration into the application medium.

Table 3: Encapsulation Technologies for Pigment Protection

Environmental Fate and Transport Research of C.i. Pigment Yellow 1:1

Persistence and Transformation in Environmental Compartments

Specific studies detailing the persistence and transformation of C.I. Pigment Yellow 1:1 in various environmental compartments could not be located. Data on its half-life in soil, water, or sediment, or its degradation pathways, are not publicly available.

No empirical data or modeling studies on the soil adsorption coefficient (Koc), desorption rates, or general mobility of this compound in soil environments were found.

Information regarding the water solubility, potential for mobility in aquatic systems, and partitioning behavior between the water column and sediment for this compound is not available in the reviewed sources.

Biotransformation and Abiotic Transformation in Natural Systems

There is a lack of available research on the biotransformation of this compound by microorganisms or its abiotic degradation through processes such as hydrolysis or photolysis in natural environments.

Atmospheric Deposition and Long-Range Transport Potential

No data were identified concerning the potential for this compound to undergo atmospheric deposition or long-range environmental transport. Physicochemical properties required to model such potential, like vapor pressure or Henry's Law constant, are not documented.

Analytical Methodologies for Environmental Monitoring and Trace Detection

While analytical methods exist for other yellow pigments, specific methodologies developed or validated for the environmental monitoring and trace detection of this compound in environmental matrices (soil, water, air, sediment) are not described in the available literature.

Theoretical and Computational Studies of C.i. Pigment Yellow 1:1

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of C.I. Pigment Yellow 1. Early studies focused on determining its precise molecular geometry and tautomeric form. X-ray diffraction analysis has been a key experimental technique, with the first three-dimensional single-crystal X-ray structure analysis for a pigment being carried out on a compound related to C.I. Pigment Yellow 1. sdc.org.uk

A significant finding from these studies is that C.I. Pigment Yellow 1 exists in the ketohydrazone tautomeric form rather than the azo form. sdc.org.uksci-hub.se This structure is stabilized by intramolecular hydrogen bonding. The existence of the molecule in a planar hydrazone form is a critical aspect of its configuration. sdc.org.uk

The crystal structure of C.I. Pigment Yellow 1, identified as α-(1-hydroxyethylidene) acetanilide-α-azo-(4′-methyl-2′-nitrobenzene), has been determined using single crystal X-ray diffraction. It crystallizes in the monoclinic system. researchgate.net

Table 1: Crystallographic Data for C.I. Pigment Yellow 1

Parameter Value
Crystal System Monoclinic
a 7.587 ± 0.042 Å
b 20.362 ± 0.053 Å
c 12.033 ± 0.046 Å
β 120.68 ± 0.29°

Source: researchgate.net

Basic molecular properties have also been determined through computational methods, providing foundational data for more complex calculations.

Table 2: Computed Molecular Descriptors for C.I. Pigment Yellow 1

Descriptor Value
Molecular Formula C₁₇H₁₆N₄O₄
Molecular Weight 340.33 g/mol
IUPAC Name 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
InChI Key MFYSUUPKMDJYPF-UHFFFAOYSA-N

Source: nih.gov

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations are employed to understand how individual pigment molecules interact within a crystal lattice, which influences the macroscopic properties of the pigment. For C.I. Pigment Yellow 1 and related monoazo pigments, the planarity of the ketohydrazone form plays a crucial role in the molecular packing. sdc.org.uk

Predictive Studies on Spectroscopic Behavior and Tautomerism

Theoretical studies have been instrumental in confirming the tautomeric state of acetoacetanilide (B1666496) pigments. While early experimental work using IR, UV, and NMR spectroscopy confirmed the hydrazone structure, computational methods provide a deeper understanding of the relative stabilities of different tautomers. sdc.org.uk For related classes of pigments, quantum-mechanical calculations have shown that the hydrazone (or NH-tautomer) form can be more stable than the alternative enol-azo (or OH-form) by a significant energy margin, approximately 60 kJ/mol in one case. researchgate.net

The spectroscopic behavior, which dictates the pigment's color, is predicted using these stable geometries. The color arises from the absorption of light in the visible spectrum, causing electronic transitions between molecular orbitals. Computational methods can simulate these transitions and predict the resulting absorption spectrum. researchgate.net The accuracy of these predictions is highly dependent on the chosen theoretical model and the correct identification of the ground-state tautomer.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications in Pigment Research

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools widely used in the study of organic pigments. researchgate.netresearchgate.netpreprints.org

DFT Applications:

Tautomer Stability: DFT calculations can accurately predict the relative energies of different tautomers (azo vs. hydrazone). For azo pigments, these calculations consistently show that the hydrazone form is energetically more favorable, which aligns with experimental X-ray diffraction data. sci-hub.seresearchgate.net

TD-DFT Applications:

Electronic Spectra Prediction: TD-DFT is the standard method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.netpreprints.org By calculating the absorption spectrum, researchers can predict the color of the pigment and understand how chemical modifications would alter its shade. researchgate.net For azo dyes, TD-DFT has been shown to provide results that correlate well with experimental spectra. preprints.org

Understanding Electronic Transitions: These calculations provide detailed information about the nature of the electronic transitions, such as identifying them as π → π* transitions, which are characteristic of chromophoric molecules like pigments. researchgate.net

Advanced Applications and Performance Methodologies in Material Science

Dispersion and Rheological Behavior in Polymer and Ink Systems

The dispersion and rheological characteristics of C.I. Pigment Yellow 1 are critical to its performance in application systems like polymers and inks. Effective dispersion involves breaking down pigment agglomerates into primary particles or small aggregates and stabilizing them within the vehicle to achieve desired properties such as color strength, gloss, and stability. researchgate.netwiley.com The rheology, or flow behavior, of an ink or coating is significantly influenced by the pigment. For instance, in screen printing, inks are typically high-viscosity, shear-thinning liquids, and understanding their rheological profile is key to optimizing the printing process. rheologylab.comresearchgate.net

The goal is to create stable pigment dispersions that can be flexibly formulated into various final printing inks. google.com For example, a highly pigmented millbase with good flow viscosity allows ink manufacturers to easily produce a range of final inks by adding different reduction varnishes, saving time and cost. google.com However, achieving good flow in highly pigmented systems can be challenging, as it has often been associated with larger primary pigment crystals, which can lead to higher opacity and lower color strength. google.com The behavior of the ink is dependent on its rheological profile, which is connected to the molecular structures and particle interactions within it. researchgate.net

The stability of a pigment dispersion is heavily dependent on the chemistry at the pigment's surface and its interaction with the surrounding medium. wiley.comgoogle.com For C.I. Pigment Yellow 1 and other organic pigments, surface treatments are often employed to enhance dispersion stability. One method involves treating the pigment with a small amount of a long-chain aliphatic amine during synthesis, which improves the flow properties of the resulting ink. google.com

The use of polymeric dispersants is another key strategy. These polymers adsorb onto the pigment surface, preventing re-agglomeration through steric or electrostatic stabilization. wiley.comgoogle.com The effectiveness of a dispersant is tied to the strength of its interaction with the pigment. For organic pigments, strong interactions such as salt-bridge hydrogen bonds and π–π interactions between the dispersant and the pigment surface can lead to remarkable dispersion stability, especially in aqueous systems. mdpi.com For example, while not specific to PY1, research on the related C.I. Pigment Yellow 74 has shown that its stability in aqueous dispersions can be significantly improved by using specific random polymers as dispersants that absorb onto the pigment surface. google.com The stability of dispersions containing fine particles is crucial for achieving optimal color strength, gloss, and flow properties. researchgate.net

The interactions at the pigment-matrix interface govern many of the final properties of a coating or ink. wiley.com Wetting, the initial stage of dispersion where air is displaced from the pigment surface by the liquid vehicle, is a critical interfacial phenomenon. researchgate.net The surface tension of the vehicle and the surface energy of the pigment dictate the efficiency of this process. rheologylab.com

Once dispersed, the stability of the pigment particles within the matrix depends on the interfacial activity of surfactants and dispersants. wiley.com These molecules create a barrier around the pigment particles, preventing them from coming together and flocculating. google.com For instance, in screen printing inks, once the ink is deposited on a substrate in a thin film, interfacial rheology, including surface tension and surface energy, becomes vital for understanding the wetting and spreading properties of the ink. rheologylab.com The development of polymeric nanoparticle dispersants that form strong connections, such as hydrogen bonds and π-π interactions with organic pigments, represents an advanced approach to controlling these interfacial phenomena and enhancing the stability of the pigment within the water-based matrix. mdpi.com

Research on Optical Performance and Coloristic Attributes

C.I. Pigment Yellow 1, also known as Hansa Yellow G, is a monoazo pigment that provides a strong, opaque, greenish-yellow color. gravitychemicals.comepsilonpigments.com Its optical properties are a result of its chemical structure and physical form, including its particle size and crystal morphology. cainochem.com As a synthetic organic pigment, it was developed as a more stable and non-toxic alternative to historical inorganic pigments like cadmium yellow. snargl.comwikipedia.org

Lightfastness refers to a pigment's ability to resist fading or changing color upon exposure to light. cainochem.com This is a critical property, especially for applications like outdoor signage and coatings. cainochem.com

Methodologies: Lightfastness is typically evaluated through accelerated testing methods that simulate exposure to natural sunlight. contractlaboratory.com Common laboratory instruments include Xenon arc testers and UV light chambers. contractlaboratory.comlonroy.com The evaluation process involves exposing a sample of the pigmented material for a specified duration, often alongside standard reference pigments. contractlaboratory.comjustpaint.org The degree of color change is then assessed by comparing the exposed sample to an unexposed one, with the difference rated on a standardized grayscale. contractlaboratory.com The most common scale is the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). spanchemicals.com For C.I. Pigment Yellow 1, a lightfastness rating of 5-6 has been reported. sypigment.com Heubach provides more detailed data for its Hansa Yellow G 02 grade, showing how the lightfastness varies with the concentration of the pigment (see table below). heubach.com

Interactive Data Table: Lightfastness of Hansa Yellow G 02 (C.I. Pigment Yellow 1)

ApplicationLightfastness Rating (Blue Wool Scale)
Full Shade7
Deep Shade7
1/3 Standard Tint (1:5.8 TiO₂)6
1/25 Standard Tint (1:131 TiO₂)5

Source: Heubach Group. heubach.com The rating assesses fastness to light in an air-drying long oil alkyd system. A higher number indicates better lightfastness.

Mechanisms: The lightfastness of an organic pigment is influenced by its chemical structure and physical form. cainochem.com For monoazo pigments like C.I. Pigment Yellow 1 (Fast Yellow G), the formation of intramolecular hydrogen bonds can enhance stability and lead to good lightfastness. cainochem.com Physical properties also play a significant role; lightfastness generally improves with an increase in particle size. sdc.org.uk Conversely, finer pigment grades, which may offer higher transparency and color strength, tend to have lower light resistance. sypigment.com The final lightfastness of a product is also situational and can be affected by the binder system, the presence of other pigments (like TiO₂), and the application method. justpaint.org

Tinting Strength: Tinting strength is the ability of a colored pigment to alter the color of a white paint or ink base. specialchem.com A higher tinting strength means less pigment is needed to achieve a desired shade. specialchem.com C.I. Pigment Yellow 1 is noted to have lower color strength than benzidine (B372746) yellow pigments. sypigment.com

Measurement Technique: Tinting strength is typically measured by creating a tint, which involves mixing a specified amount of the color pigment with a standard white pigment paste (usually containing titanium dioxide, TiO₂). specialchem.comnist.gov This mixture is then drawn down on a substrate next to a standard of known strength. The color difference is evaluated, often using a spectrophotometer, to determine the relative tinting strength. nist.gov ASTM D387 is a standard test method that uses a mechanical muller for this purpose. specialchem.com

Opacity: Opacity, or hiding power, is the ability of a coating to mask the surface to which it is applied. finelandchem.comdyestuffscn.com C.I. Pigment Yellow 1 is available in opaque grades, with coarser particle products offering good hiding power. gravitychemicals.comsypigment.com

Measurement Technique: The most common method for measuring opacity is the contrast-ratio method. specialchem.comhunterlab.com The coating is applied at a uniform thickness over a test card that has both black and white areas (e.g., a Leneta Chart). specialchem.com A spectrophotometer or opacimeter is then used to measure the reflectance of the coating over the black area (Y_black) and the white area (Y_white). The contrast ratio is the ratio of these two values (Y_black / Y_white), and opacity is expressed as this ratio multiplied by 100. specialchem.comhunterlab.com An opacity of 100% signifies complete hiding. specialchem.com

The coloristic properties of C.I. Pigment Yellow 1 are fundamentally linked to its physical characteristics at the microscopic level, specifically particle size, shape, and crystal structure. sdc.org.uksdc.org.uk

Particle Size: There is a direct trade-off between different optical properties based on particle size.

Color Strength and Transparency: Reducing the particle size of C.I. Pigment Yellow 1 generally increases its surface area, which can lead to higher color strength and greater transparency. sypigment.com This is because smaller particles scatter less light and absorb it more efficiently. sdc.org.uk However, this trend has a limit; absorption reaches a maximum at an optimal fine particle size. sdc.org.uk

Opacity and Lightfastness: Conversely, coarser, larger particles provide better hiding power (opacity) and improved lightfastness. sypigment.comsdc.org.uk Commercial grades of C.I. Pigment Yellow 1 are available with different particle sizes to cater to various applications, from transparent inks to opaque paints. sypigment.com One commercial grade is reported to have an average primary particle size of 200 nm. heubach.com

Crystal Morphology: The arrangement of the pigment molecules into a specific crystal lattice influences how the pigment absorbs light and, consequently, its color. sdc.org.uk Different crystal shapes (e.g., rod-like) can also affect the final optical properties. gravitychemicals.com While different polymorphic forms, which have the same chemical composition but different crystal structures, can result in varied color properties for some pigments, specific data on polymorphism for C.I. Pigment Yellow 1 is not widely detailed. sdc.org.uk However, the manufacturing process, including the coupling reaction conditions, can influence the resulting crystal structure and thus the final color shade. sdc.org.uk

Integration into Advanced Functional Materials

The incorporation of C.I. Pigment Yellow 1:1 into advanced functional materials is an area of growing research interest, aiming to leverage its inherent chemical and physical properties for applications beyond conventional coloration. The stability of the azo chemistry and the potential for modification of the pigment's surface and crystal structure are key factors in its suitability for these advanced applications.

Conductive and Semiconductive Applications

Organic pigments, including azo compounds, are typically electrical insulators. However, the development of conductive and semiconductive materials from organic sources is a significant field in material science. The integration of pigments like this compound into such applications is being explored, though it is not a primary application area. High-performance organic pigments are evolving to include conductive properties for use in electronics and functional coatings. openpr.com

Research into rendering organic pigments conductive often involves several strategies:

Doping: Introducing impurities or additives into the pigment matrix to increase charge carrier concentration.

Formation of Charge-Transfer Complexes: Creating composite materials where the pigment interacts with electron donor or acceptor molecules to facilitate charge transport.

Polymer Composites: Dispersing the pigment within a conductive polymer matrix, where the polymer provides the primary conductive pathway, and the pigment contributes other properties like color or stability.

While specific research on the conductive properties of this compound is not widely published, the broader class of organic pigments is being investigated for roles in antistatic coatings and organic electronic devices. The synthesis of solvent-soluble conductive polymer compositions based on structures like poly(3,4-ethylenedioxythiophene) (PEDOT) represents a major area of development for organic conductors. conductiveorganics.com The primary challenge remains in achieving significant and stable conductivity without compromising the pigment's other essential properties, such as color and thermal stability.

Table 1: General Electrical Properties of Standard Organic Pigments

PropertyTypical Value RangeUnit
Volume Resistivity10¹⁰ - 10¹⁴Ω·cm
Dielectric Constant3 - 5-
Conductive PotentialInsulator-

Smart Material Integration and Responsive Systems

Smart materials, which respond to external stimuli such as light, heat, or pH changes, represent a frontier in materials science. Azo compounds are particularly interesting for these applications due to the photo-responsive nature of the azo (-N=N-) bond.

Photoresponsive Materials: The trans-cis isomerization of the azo group upon exposure to specific wavelengths of light can induce changes in the material's shape, color, or polarity. acs.orgrsc.org This property is the basis for developing light-driven actuators, photoswitches, and smart textiles. rsc.orgresearchgate.net Azo-pyridinic derivatives, for example, are known for their ability to undergo reversible molecular switching when exposed to light. acs.org While this research is prominent for azo dyes, its application to less soluble azo pigments like this compound is a potential area for development, possibly through surface modification or incorporation into polymer matrices. digitellinc.comnih.gov

Thermochromic Systems: Thermochromism is a property where a material changes color in response to a change in temperature. medcraveonline.com While many commercial thermochromic pigments are based on leuco dyes encapsulated in microcapsules, research is exploring the inherent thermochromic potential of various chemical structures. medcraveonline.comatlantachemical.com Some azo dyes exhibit changes in their absorption spectra with temperature, which could be harnessed in sensor applications. The integration of this compound into such systems would likely require its incorporation into a multi-component system where temperature changes affect the interaction between the pigment and other components, leading to a color shift. medcraveonline.com

Table 2: Potential Stimuli and Responses for Azo-Based Smart Materials

StimulusPotential ResponseUnderlying Mechanism
UV/Visible LightColor Change, Shape Changetrans-cis Isomerization of Azo Bond
TemperatureColor ChangeChange in Crystal Packing or Molecular Conformation
pHColor ChangeProtonation/Deprotonation of Functional Groups

Note: This table illustrates general principles for azo compounds. The specific responsiveness of this compound is a subject for further research.

Interaction Mechanisms with Different Substrates and Binders

The performance of this compound in any application is critically dependent on its interaction with the surrounding medium, which includes both the binder (e.g., polymer resin) and the substrate onto which it is applied. These interactions govern key properties such as dispersion stability, color strength, gloss, and durability.

The primary interaction mechanisms are dictated by intermolecular forces at the pigment-binder interface:

Dipole-Dipole Interactions: The presence of polar functional groups in the this compound molecule can lead to stronger dipole-dipole interactions with polar binders, improving wetting and dispersion. mdpi.com

Hydrogen Bonding: Although not the primary interaction for all systems, the potential for hydrogen bonding between the pigment and binder can significantly enhance compatibility and adhesion.

The surface properties of the pigment particles are paramount. Untreated organic pigment surfaces are often hydrophobic, making them suitable for solvent-borne systems. lankem.com However, for use in waterborne coatings, which are increasingly prevalent due to environmental regulations, surface treatments are often necessary to render the pigment surface more hydrophilic. lankem.com

Common methods to modify pigment-binder interactions include:

Surface Treatment: Applying a coating to the pigment particles to alter their surface chemistry. This can involve the adsorption of specific derivatives, such as rosin (B192284) esters or silanes, onto the pigment surface. lankem.compcimag.comresearchgate.net These treatments can improve compatibility with specific binder systems, leading to better dispersion, lower viscosity, and enhanced color properties. lankem.compcimag.com

Use of Dispersants: Polymeric dispersants are widely used to stabilize pigment dispersions. These molecules typically have a "pigment-affinic" anchor group that adsorbs onto the pigment surface and a "binder-compatible" tail that extends into the medium, providing steric or electrostatic stabilization. pcimag.com

The interaction with the substrate is often mediated by the binder. The binder must adhere well to the substrate while also forming a stable film that encapsulates the pigment particles. In some applications, such as textile printing, the binder system is designed to chemically or physically bond with the substrate fibers, locking the pigment in place. researchgate.net In building materials, pigments can be incorporated into a dispersion with agents like silica (B1680970) to promote adhesion to materials like concrete. google.com

Table 3: Factors Influencing Pigment-Binder Interactions

FactorDescriptionEffect on Performance
Pigment Particle Size The size of the individual pigment particles.Smaller particles can increase color strength but may be harder to disperse and stabilize. sypigment.com
Pigment Surface Chemistry The polarity and functional groups on the pigment surface.Determines compatibility with the binder; can be modified by surface treatments. lankem.compcimag.com
Binder Chemistry The polarity, molecular weight, and functional groups of the binder resin.A good match with the pigment's surface chemistry is crucial for stable dispersion. researchgate.net
Solvent System The liquid carrier for the binder and pigment.Affects binder solubility and the initial wetting of the pigment particles. mdpi.com

Emerging Research Directions and Future Perspectives for C.i. Pigment Yellow 1:1

Nanoparticle Formulations and Quantum Dot Analogues

The transition to nanoscale formulations represents a significant frontier in pigment technology. By reducing the particle size of pigments like C.I. Pigment Yellow 1, researchers can achieve enhanced properties such as increased transparency and improved color strength. sypigment.comchembk.com However, this reduction in particle size can sometimes compromise light and solvent resistance. sypigment.comchembk.com

One promising approach to mitigate these drawbacks is the encapsulation of pigment nanoparticles. Studies on the related C.I. Pigment Yellow 12 have demonstrated that encapsulating the pigment nanoparticles in a polymer shell, such as styrene-butyl acrylate (B77674) resin, can create a core-shell structure. researchgate.neteuropean-coatings.com This encapsulation not only improves the dispersion and stability of the nanoparticles but also enhances their resistance to UV degradation and chemical attack. researchgate.neteuropean-coatings.com Techniques like ball-milling and mini-emulsion polymerization are being employed to create these encapsulated nanoparticles with uniform size and morphology. researchgate.neteuropean-coatings.com Research has shown that the properties of these nano-composite particles, including their color performance, can be optimized by controlling factors such as the concentration of surfactants and the pigment-to-resin ratio. researchgate.neteuropean-coatings.com

While direct research on quantum dot analogues specifically for C.I. Pigment Yellow 1:1 is not widely documented, the broader field of quantum dots in display lighting and other applications is an active area of investigation. arbo.itbelgraviainvest.net The development of quantum dot technology could potentially offer a pathway to creating novel yellow colorants with exceptional brightness and color purity, although this remains a future research direction for arylide yellow pigments.

Integration into Circular Economy Models and Recycling Strategies

The lifecycle of products containing pigments like this compound is an area of growing environmental concern. As these pigments are used in a wide array of products including plastics, paints, and inks, their end-of-life management is crucial. windows.netcanada.ca Waste containing such pigments may be incinerated or, in the case of materials like plastics and metals, recycled. windows.net

For certain pigments, particularly those containing heavy metals like C.I. Pigment Yellow 34 (lead chromate), regulations mandate that waste containing concentrations above a certain threshold be treated as hazardous waste due to their carcinogenic properties. windows.net This has driven the need for robust recycling and disposal strategies. While this compound does not face the same heavy metal concerns, the principles of a circular economy encourage the development of more sustainable practices.

Future research in this area will likely focus on:

Design for Recycling: Developing pigment formulations and product designs that facilitate easier separation and recycling of the pigment and the host material.

Biodegradable Pigments: Investigating the potential for creating high-performance yellow pigments from biodegradable sources, although this is a long-term research goal.

Waste Valorization: Exploring methods to recover and reuse pigments from waste streams, reducing the need for virgin material production.

The integration of pigments into circular economy models is still an emerging field, but one that holds significant promise for reducing the environmental footprint of colored goods.

Advanced In Situ Characterization Techniques for Real-Time Monitoring

Understanding the synthesis and degradation of pigments is fundamental to improving their performance and longevity. Advanced in situ characterization techniques are becoming indispensable tools for real-time monitoring of these processes.

For instance, in the synthesis of related azo pigments like C.I. Pigment Yellow 12, continuous-flow reactors equipped with in-line monitoring can provide precise control over reaction parameters such as pH and temperature. acs.org This allows for optimization of the synthesis process, leading to pigments with desired properties like specific hues and particle sizes. acs.org

In the context of art conservation, non-invasive techniques are crucial for analyzing pigments without damaging the artwork. Raman spectroscopy has proven to be a powerful tool for identifying organic and inorganic pigments in cultural heritage objects. nih.govunibo.itresearchgate.net This technique can differentiate between various pigment classes, including monoazo pigments like the arylide yellows. researchgate.net Furthermore, techniques like 3D fluorescence mapping, supported by Raman spectroscopy and colorimetry, have been used to study the degradation processes of pigments like cadmium yellow in oil paintings, providing insights into the chemical changes that occur over time. mdpi.com

Future research will likely involve the development and application of more sophisticated in situ techniques to study this compound, providing a deeper understanding of its formation, behavior in different matrices, and degradation pathways.

Computational Design and Rational Synthesis Approaches

The traditional method of discovering new pigments has often relied on trial-and-error. However, modern approaches are increasingly turning to computational design and rational synthesis to create pigments with specific, targeted properties.

Computer-aided product design combines computational tools, algorithms, and large databases to predict product properties and guide experimental work. dtu.dk This approach can significantly reduce development time and allow for the systematic design of new pigment formulations. dtu.dk By understanding the relationship between the molecular structure of a pigment and its resulting color and performance, researchers can rationally design new arylide yellow pigments with improved characteristics. researchgate.net

The synthesis of arylide yellow pigments involves a two-step diazotization and coupling reaction. The specific substituents on the aromatic rings of the precursor molecules determine the final color and properties of the pigment. For example, the greenish-yellow shade of C.I. Pigment Yellow 3 is a result of its specific chlorine and nitro substitution pattern. By systematically varying these substituents, it is possible to fine-tune the color and performance of the resulting pigment.

Recent research has also focused on optimizing the synthesis process itself. For example, methods have been developed for the preparation of C.I. Pigment Yellow 151 and C.I. Pigment Yellow 181 that aim to simplify the process, reduce waste, and improve the final product's properties, such as particle size uniformity and color strength. patsnap.comgoogle.comgoogle.com These rational synthesis approaches, guided by computational insights, will be key to developing the next generation of high-performance organic pigments.

Interdisciplinary Research with Cultural Heritage Science and Art Conservation

The study of pigments like this compound has significant implications for the fields of cultural heritage science and art conservation. The identification of pigments in historical artifacts can provide valuable information about the object's origin, date, and authenticity. nih.gov

Arylide yellows, including Hansa Yellow (a common name for pigments in this family), were first discovered in the early 20th century. rsc.org Their presence in an artwork can therefore help to date it to this period or later. Analytical techniques such as Raman spectroscopy and liquid chromatography-mass spectrometry are used to identify the specific dyes and pigments present in cultural artifacts. nih.gov

The conservation of artworks containing synthetic organic pigments also presents unique challenges. Understanding the degradation mechanisms of these pigments is crucial for developing appropriate conservation strategies. mdpi.com For example, studies on the degradation of cadmium yellow have highlighted the importance of controlling environmental factors like light, temperature, and humidity to minimize deterioration. mdpi.com

Interdisciplinary research involving chemists, materials scientists, and art conservators is essential for:

Building comprehensive spectral libraries of historical and modern pigments to aid in their identification. researchgate.net

Investigating the long-term stability of pigments like this compound in various binding media.

Developing and evaluating new conservation treatments for artworks containing these pigments.

This collaborative approach ensures that cultural heritage is preserved for future generations, informed by a deep scientific understanding of the materials from which it is made.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.